Cas no 43176-54-1 ((2R)-2-Amino-3-methylsuccinic acid)
(2R)-2-Amino-3-methylsuccinic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-Amino-3-methylsuccinic acid
- [5-13C]-(2S,3S)-3-methylaspartic acid
- D-3-Methylaspartic acid
- (2R)-2-AMINO-3-METHYLBUTANEDIOIC ACID
- SCHEMBL9135178
- 127001-58-5
- (R)-2-Amino-3-methylsuccinic acid
- (R)-2-Amino-3-methylsuccinicacid
- D-Aspartic acid, 3-methyl-
- erythro-3-methyl-d-aspartic acid
- 43176-54-1
-
- Inchi: 1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2?,3-/m1/s1
- InChI Key: LXRUAYBIUSUULX-ZJRLKYRESA-N
- SMILES: OC(C(C)[C@H](C(=O)O)N)=O
Computed Properties
- Exact Mass: 147.05315777g/mol
- Monoisotopic Mass: 147.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.3
- Topological Polar Surface Area: 101Ų
(2R)-2-Amino-3-methylsuccinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM122915-1g |
(2R)-2-amino-3-methylsuccinic acid |
43176-54-1 | 95% | 1g |
$282 | 2021-06-09 | |
| Chemenu | CM122915-1g |
(2R)-2-amino-3-methylsuccinic acid |
43176-54-1 | 95% | 1g |
$*** | 2023-05-30 |
(2R)-2-Amino-3-methylsuccinic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (2R)-2-Amino-3-methylsuccinic acid
CAS No. 43176-54-1: (2R)-2-Amino-3-Methylsuccinic Acid
Introduction to (2R)-2-Amino-3-Methylsuccinic Acid
CAS No. 43176-54-1, commonly referred to as (2R)-2-Amino-3-Methylsuccinic Acid, is a biologically significant compound with a unique structure and diverse applications. This compound, classified under the broader category of amino acids, has garnered significant attention in recent years due to its role in various biochemical pathways and its potential in pharmaceutical and nutraceutical industries. The compound's stereochemistry, particularly the (2R) configuration, plays a pivotal role in its functionality and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of (2R)-2-Amino-3-Methylsuccinic Acid is C5H10NO4, with a molecular weight of approximately 158.14 g/mol. Its structure consists of a four-carbon succinic acid backbone, with an amino group attached to the second carbon and a methyl group on the third carbon. The stereochemistry at the second carbon is critical, as it determines the compound's biological activity and interactions. Recent studies have highlighted the importance of this stereochemistry in enzymatic reactions and metabolic pathways.
Synthesis and Production Methods
The synthesis of (2R)-2-Amino-3-Methylsuccinic Acid involves several methods, including chemical synthesis and biotechnological approaches. Chemical synthesis typically employs multi-step reactions involving amino acid precursors, while biotechnological methods leverage microbial fermentation for enantioselective production. Recent advancements in enzymatic catalysis have enabled more efficient and environmentally friendly production processes, reducing costs and improving yield.
Applications in Pharmaceutical Industry
One of the most promising applications of (2R)-2-Amino-3-Methylsuccinic Acid lies in the pharmaceutical industry. It has been identified as a key intermediate in the synthesis of various bioactive compounds, including peptide drugs and nutraceuticals. Recent research has explored its role as a building block for peptide-based therapeutics, where its stereochemistry ensures proper folding and bioavailability.
Role in Metabolism and Biochemistry
In biological systems, (2R)-2-Amino-3-Methylsuccinic Acid plays a crucial role in metabolism, particularly in energy production and amino acid metabolism. It has been implicated in the tricarboxylic acid (TCA) cycle, where it serves as an intermediate or precursor for other metabolites. Studies have shown that this compound can influence cellular energy status and redox balance, making it a target for research into metabolic disorders such as diabetes and obesity.
Toxicological Considerations
The safety profile of (2R)-2-Amino-3-Methylsuccinic Acid has been extensively studied to ensure its suitability for human consumption. Acute and chronic toxicity studies have demonstrated low toxicity levels, with no significant adverse effects observed at recommended dosages. These findings underscore its potential as a safe ingredient in food additives and dietary supplements.
Future Directions and Research Opportunities
As research into (2R)-2-Amino-3-Methylsuccinic Acid continues to expand, new opportunities are emerging for its application in various fields. Ongoing studies are exploring its potential as a therapeutic agent for neurodegenerative diseases, where its role in neurotransmitter synthesis may offer novel treatment avenues. Additionally, advancements in synthetic biology are paving the way for scalable production methods that could meet increasing demand across industries.
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